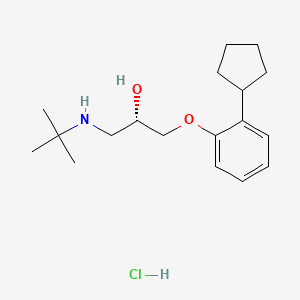

(S)-Penbutolol Hydrochloride

Description

Significance of Stereoisomerism in Medicinal Chemistry and Pharmacology

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of their atoms, is a cornerstone of medicinal chemistry and pharmacology. nih.govmazums.ac.ir Molecules that are non-superimposable mirror images of each other are known as enantiomers. chiralpedia.com While enantiomeric pairs share identical physical and chemical properties in an achiral environment, they can exhibit profoundly different physiological effects within the chiral environment of the human body. mazums.ac.ir Biological systems, including receptors, enzymes, and transport proteins, are inherently chiral and can, therefore, interact differently with each enantiomer of a drug. mazums.ac.irnih.gov

This differential interaction is often explained by the Easson-Stedman hypothesis, or the "three-point attachment model". researchgate.netresearchgate.netscribd.comwikipedia.org This model posits that for a chiral molecule to elicit a biological response, it must bind to its receptor at a minimum of three specific points. researchgate.netscribd.comwikipedia.org The more active enantiomer, termed the "eutomer," achieves this optimal three-point fit, leading to a significant biological effect. wikipedia.orgmdpi.com Conversely, the less active or inactive enantiomer, the "distomer," can only bind at two of the three sites, resulting in a poor fit and diminished or different activity. wikipedia.orgmdpi.com

The implications of this stereoselectivity are vast. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less potent, or even contribute to undesirable or toxic side effects. chiralpedia.commdpi.com A classic example is the drug propranolol (B1214883), where the S(-)-enantiomer possesses potent beta-blocking activity, while the R(+)-enantiomer is significantly less active. nih.gov This understanding has driven a shift in drug development towards producing single-enantiomer (enantiopure) drugs to maximize therapeutic benefit. mdpi.com

Table 1: Comparative Activity of Enantiomers in Select Drugs

| Drug | Eutomer (More Active Enantiomer) | Distomer (Less Active Enantiomer) | Note on Activity Difference |

|---|---|---|---|

| Propranolol | (S)-(-)-Propranolol | (R)-(+)-Propranolol | The (S)-enantiomer is approximately 100 times more potent as a beta-blocker than the (R)-enantiomer. nih.gov |

| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | The (S)-enantiomer is the active inhibitor of cyclooxygenase (COX) enzymes. The (R)-enantiomer undergoes metabolic inversion to the (S)-form in the body. wikipedia.org |

| Penbutolol (B1679223) | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | The (S)-enantiomer is 50 to 200 times more active in beta-sympatholysis than the (R)-enantiomer. nih.govmdpi.comnih.gov |

Overview of Beta-Adrenergic Receptor Modulators

Beta-adrenergic receptor modulators, commonly known as beta-blockers, are a class of drugs that competitively antagonize the effects of endogenous catecholamines (like adrenaline and noradrenaline) at beta-adrenergic receptors. escardio.orgrevespcardiol.org These receptors are G protein-coupled receptors integral to the sympathetic nervous system and are classified into three main subtypes: β1, β2, and β3. revespcardiol.org

β1-Adrenergic Receptors: Located predominantly in the heart, these receptors regulate heart rate and contractility. wikipedia.orgncats.io

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus, their stimulation leads to muscle relaxation (e.g., bronchodilation). revespcardiol.orgwikipedia.org

β3-Adrenergic Receptors: Primarily located in adipose tissue, they are involved in lipolysis. revespcardiol.org

Beta-blockers exert their effects by blocking these receptors, leading to reduced heart rate, decreased cardiac contractility, and lower blood pressure. escardio.org They are classified based on their selectivity for these receptor subtypes and whether they possess Intrinsic Sympathomimetic Activity (ISA). cvpharmacology.comwikidoc.org

Non-selective beta-blockers: These agents, such as propranolol and penbutolol, block both β1 and β2 receptors. wikipedia.orgcvpharmacology.com

Cardioselective beta-blockers: These agents, like atenolol (B1665814) and metoprolol, have a higher affinity for β1 receptors, making their primary action on the heart. This selectivity can be lost at higher doses. cvpharmacology.com

Beta-blockers with Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers, including penbutolol and pindolol (B1678383), can also act as partial agonists. wikipedia.orgwikidoc.org This means they provide a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous catecholamines. wikidoc.org

(S)-Penbutolol is a non-selective beta-blocker that also exhibits intrinsic sympathomimetic activity. wikipedia.orgncats.iodrugbank.com

Table 2: Classification of Common Beta-Blockers

| Drug | β1 Selectivity | Intrinsic Sympathomimetic Activity (ISA) |

|---|---|---|

| Atenolol | Yes | No |

| Metoprolol | Yes | No |

| Propranolol | No | No |

| (S)-Penbutolol | No | Yes |

| Pindolol | No | Yes |

| Carvedilol | No (also has α-blocking activity) | No |

Historical Context of (S)-Penbutolol Hydrochloride Research

The journey to understanding and developing beta-blockers began with Raymond P. Ahlquist's 1948 publication, which differentiated between alpha- and beta-adrenoceptors. wikipedia.org This foundational work paved the way for Sir James Black's efforts in the late 1950s to develop a substance that could block the excitatory effects on the heart to treat angina. revespcardiol.orgwikipedia.org The first compound with beta-blocking properties to be identified was dichloroisoproterenol (B1670464) (DCI) in the 1950s, though it lacked clinical utility. wikipedia.org This led to the development of pronethalol in 1962, followed shortly by propranolol in 1964, which became a landmark drug for treating cardiovascular diseases. wikipedia.org

Initially, beta-blockers like propranolol were developed and marketed as racemic mixtures, containing a 1:1 ratio of the (S) and (R) enantiomers. For decades, the distinct pharmacological profiles of the individual enantiomers were known in scientific circles but not fully addressed in clinical products. The understanding that the beta-blocking activity of most of these drugs resided almost exclusively in the (S)-enantiomer grew steadily. mdpi.com

A significant shift occurred in the late 1980s and early 1990s, driven by advances in stereoselective synthesis and analytical techniques, coupled with a change in regulatory philosophy. In 1992, the U.S. Food and Drug Administration (FDA) issued a policy encouraging the development of single-enantiomer drugs, a move often termed the "chiral switch." wikipedia.org This prompted pharmaceutical companies to re-evaluate their racemic products and develop enantiopure versions.

Penbutolol was a notable compound in this evolution, being one of the first beta-blockers to be clinically applied as an enantiomerically pure (S)-isomer. mdpi.com Research demonstrated a stark difference in the activity of its enantiomers. Studies found that (S)-Penbutolol (also referred to as l-penbutolol) is substantially more potent than its (R)-enantiomer (d-penbutolol). nih.gov The beta-blocking activity of the (S)-isomer was reported to be between 50 and 200 times greater than that of the (R)-isomer. nih.govmdpi.comnih.gov Furthermore, research into its partial agonist effects revealed that the intrinsic sympathomimetic activity (ISA) is a property of the (S)-enantiomer, while the (R)-enantiomer is devoid of this effect. nih.govmdpi.com The development of (S)-Penbutolol, marketed as Levatol®, was a direct result of this detailed stereochemical investigation, representing a move toward more precise and targeted pharmacology in the class of beta-blockers. mdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWQFLTSRCDPC-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chiral Resolution Strategies for S Penbutolol Hydrochloride

Historical Synthetic Routes to Racemic Penbutolol (B1679223)

The conventional synthesis of β-adrenergic blockers, including penbutolol, historically commenced with the preparation of a racemic mixture. The fundamental and most common approach involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the amine side chain.

The synthesis of racemic penbutolol typically begins with the alkylation of 2-cyclopentylphenol. This reaction is generally carried out with epichlorohydrin (B41342) in the presence of a base. This step leads to the formation of a key intermediate, the glycidic ether 1-(2-cyclopentylphenoxy)-2,3-epoxypropane. This epoxide is racemic, containing an equal mixture of (R) and (S) enantiomers. The final step in the sequence is the nucleophilic ring-opening of the epoxide with tert-butylamine (B42293). This reaction predominantly occurs at the least sterically hindered carbon of the oxirane ring, yielding racemic 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, or penbutolol. wikipedia.org The racemate can then be treated with hydrochloric acid to form the hydrochloride salt. While effective for producing the racemic compound, this route necessitates a subsequent resolution step to isolate the desired (S)-enantiomer, which often proves inefficient and increases production costs. unila.ac.id

Enantioselective Synthesis Methodologies

To circumvent the challenges associated with classical resolution of racemates, significant research has been directed towards enantioselective synthesis methodologies. These strategies aim to produce the desired (S)-enantiomer directly and in high enantiomeric purity. Among the various approaches, chemo-enzymatic methods have emerged as powerful and sustainable alternatives. unila.ac.id

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. acs.org For the synthesis of (S)-Penbutolol, this approach typically involves the enzymatic resolution of a racemic intermediate, a key step that establishes the required stereochemistry early in the synthetic sequence. ntnu.no

Lipase-catalyzed kinetic resolution is a widely employed and effective strategy for obtaining enantiopure chiral building blocks for β-blockers. acs.orgmdpi.com This method relies on the ability of lipases to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. In the synthesis of (S)-Penbutolol, the target is the kinetic resolution of the racemic chlorohydrin precursor, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. mdpi.comchemrxiv.org The lipase (B570770) selectively catalyzes the transesterification of the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-chlorohydrin unreacted. This (R)-chlorohydrin is the key chiral building block which, upon subsequent amination with tert-butylamine, yields (S)-Penbutolol with inversion of stereochemistry at the chiral center. mdpi.com

The choice of lipase is critical for achieving high enantioselectivity. Candida antarctica Lipase B (CALB) has been identified as a particularly effective biocatalyst for the kinetic resolution of chlorohydrin precursors of various β-blockers, including the precursor for penbutolol. mdpi.commdpi.commdpi.com Research has demonstrated that CALB exhibits high activity and selectivity in this transformation, consistently producing the desired (R)-chlorohydrin with high enantiomeric excess (ee). mdpi.comntnu.no The reaction conditions, such as temperature and duration, are optimized to maximize both conversion and enantioselectivity. chemrxiv.org

Interactive Data Table: Reaction Conditions for CALB-Catalyzed Kinetic Resolution

| Parameter | Value | Reference(s) |

| Enzyme | Candida antarctica Lipase B (CALB) | mdpi.com, chemrxiv.org |

| Substrate | Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | mdpi.com, chemrxiv.org |

| Product | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | mdpi.com |

| Enantiomeric Excess (ee) of Product | >99% | mdpi.com, ntnu.no |

| Temperature | 30–38 °C | chemrxiv.org |

| Reaction Time | 23–48 hours | chemrxiv.org |

The acyl donor and the solvent system are crucial parameters that significantly influence the efficiency and environmental footprint of the enzymatic transesterification. chemrxiv.org Vinyl esters, such as vinyl butanoate, are commonly used as acyl donors. mdpi.commdpi.com They are effective because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step essentially irreversible and driving the reaction forward. mdpi.com

The choice of solvent is also critical. While early syntheses often employed solvents like toluene (B28343), recent efforts have focused on greener alternatives. mdpi.comchemrxiv.org Acetonitrile (B52724) has been successfully used as a solvent for the CALB-catalyzed resolution of the penbutolol precursor, offering a more environmentally friendly process compared to halogenated hydrocarbons or aromatic solvents. mdpi.comchemrxiv.org

Interactive Data Table: Key Reagents in Enzymatic Transesterification

| Component | Example | Role | Reference(s) |

| Acyl Donor | Vinyl Butanoate | Provides the acyl group for the irreversible transesterification of the (S)-alcohol. | mdpi.com, chemrxiv.org, mdpi.com |

| Solvent | Acetonitrile | Provides a suitable reaction medium; considered a "greener" alternative to solvents like toluene. | mdpi.com, chemrxiv.org |

Chemo-Enzymatic Approaches

Role of Acyl Donors and Solvents in Enzymatic Transesterification

Microbial Resolution Techniques

Microbial resolution offers a green and highly selective alternative to classical chemical resolution methods. These techniques utilize whole microbial cells or isolated enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired isomer.

In the context of β-blocker synthesis, microorganisms and their enzymes, particularly lipases, have been extensively studied for their ability to resolve racemic intermediates. uj.edu.pl For instance, the kinetic resolution of a racemic chlorohydrin intermediate, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, is a key step in a chemoenzymatic route to (S)-Penbutolol. mdpi.com Lipase B from Candida antarctica (CALB) has been shown to be an effective catalyst for the transesterification of this racemic chlorohydrin. mdpi.comchemrxiv.org

One reported method involves the CALB-catalyzed transesterification of the racemic chlorohydrin using vinyl butanoate as an acyl donor in acetonitrile. mdpi.comchemrxiv.org This reaction selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted. This (R)-chlorohydrin, obtained with high enantiomeric excess (ee), is a crucial chiral building block that can then be converted to (S)-Penbutolol. mdpi.com Earlier methods often employed solvents like toluene to achieve high enantioselectivity. chemrxiv.org The use of acetonitrile represents a more environmentally friendly approach. chemrxiv.org

Similarly, lipases from Pseudomonas sp. have been used in the kinetic resolution of the corresponding chlorohydrin, although with slightly lower enantiomeric excess (91% ee). mdpi.commdpi-res.com Another approach involved the hydrolysis of the racemic building block 3-(tert-butyl)-5-(hydroxymethyl)oxazolidin-2-one using lipase Amano 3, which yielded (S)-Penbutolol in 100% ee. mdpi.commdpi-res.com However, this method involves multiple steps and the specific lipase is no longer commercially available. mdpi.commdpi-res.com

The general principle of microbial resolution for β-blockers often relies on the enantioselective acylation or hydrolysis of a key intermediate, as summarized in the table below.

| Enzyme/Microorganism | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |

| Lipase B from Candida antarctica (CALB) | Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Transesterification | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | 99% |

| Lipase from Pseudomonas sp. | Racemic chlorohydrin | Kinetic Resolution | (S)-Penbutolol | 91% |

| Lipase Amano 3 | Racemic 3-(tert-butyl)-5-(hydroxymethyl)oxazolidin-2-one | Hydrolysis | (S)-Penbutolol | 100% |

| Rhodotorula mucilaginosa DQ832198 | Racemic 4-(2-acetoxy-3-(N-isopropylacetamido)propoxy)phenethyl acetate (B1210297) | Kinetic Resolution | (S)-Betaxolol (related β-blocker) | 95% |

Asymmetric Catalysis in (S)-Penbutolol Synthesis

Asymmetric catalysis provides a powerful tool for the direct synthesis of a single enantiomer, often with high efficiency and atom economy. One of the most notable methods in this category is the Sharpless asymmetric dihydroxylation.

The Sharpless asymmetric dihydroxylation is a chemical reaction used to convert an alkene into a vicinal diol with a high degree of enantioselectivity. wikipedia.org This reaction employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.com

In the synthesis of (S)-Penbutolol, this methodology has been applied to an allyl ether intermediate. The synthesis starts from 2-cyclopentylphenol, which is O-alkylated with allyl bromide to form allyl 2-cyclopentylphenyl ether. rsc.org This ether is then subjected to Sharpless asymmetric dihydroxylation using a chiral ligand such as (DHQ)₂PHAL. This step produces a chiral diol with a reported enantiomeric excess of 95%. mdpi.commdpi-res.comrsc.org The resulting diol is then converted through a series of steps, including the formation of a cyclic sulfate (B86663) and subsequent regioselective opening with tert-butylamine, to yield (S)-Penbutolol. rsc.org

Despite its effectiveness in establishing the chiral center, the Sharpless asymmetric dihydroxylation has several limitations:

Toxicity and Cost: The use of osmium tetroxide, a toxic and expensive catalyst, is a significant drawback. mdpi.commdpi-res.com

Suboptimal Enantioselectivity: While an ee of 95% is good, it may not be optimal for pharmaceutical applications where higher purity is often required. mdpi.commdpi-res.com

Secondary Pathways: The reaction mechanism can involve a secondary catalytic cycle if the osmylate ester intermediate is oxidized before it dissociates. This secondary pathway typically results in lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand, adding to the cost. wikipedia.org

| Catalyst System | Intermediate | Key Transformation | Achieved Enantiomeric Excess (ee) |

| OsO₄, (DHQ)₂PHAL | Allyl 2-cyclopentylphenyl ether | Asymmetric Dihydroxylation | 95% |

Derivatization of Enantiopure Intermediates

Another effective strategy for synthesizing (S)-Penbutolol involves the use of readily available enantiopure starting materials, or "chiral building blocks." uj.edu.pl This approach circumvents the need for resolving a racemic mixture or using complex asymmetric catalysis on a late-stage intermediate.

A common method involves starting with an enantiopure C3 synthon, such as (S)-glycidyl tosylate or (S)-glycidyl nosylate (B8438820). mdpi-res.comrsc.org These reagents contain the desired stereocenter which is then incorporated into the final molecule. For example, (S)-penbutolol has been synthesized by the addition of enantiopure (2S)-glycidyl tosylate to a penbutolol precursor, although the reported enantiomeric excess was 86%. mdpi-res.com

A more successful application of this strategy involves the regiospecific and sequential reactions of (R)-(-)-glycidyl nosylate. rsc.org This methodology, developed by Sharpless and applied to the synthesis of (S)-Penbutolol, involves a one-pot, three-step sequential addition. rsc.org First, the phenol precursor (2-cyclopentylphenol) is deprotonated. Then, the resulting alkoxide reacts specifically at the C1 position of (R)-(-)-glycidyl nosylate to form an epoxide intermediate. Finally, the addition of an amine (tert-butylamine) opens the epoxide ring at the C3 position to yield the final (S)-Penbutolol. rsc.org

Another approach utilizes the enzymatic resolution of racemic intermediates to create enantiopure building blocks. For instance, (S)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone, obtained via enzymatic resolution, can be converted to its tosylate derivative. tandfonline.com This tosylated intermediate then reacts with the sodium salt of 2-cyclopentylphenol. The subsequent hydrolytic ring-cleavage of the oxazolidinone ring with sodium hydroxide (B78521) affords (S)-Penbutolol with a high enantiomeric excess (96-100%). tandfonline.com

| Enantiopure Intermediate | Key Reaction | Final Product | Reported Enantiomeric Excess (ee) |

| (2S)-Glycidyl tosylate | Addition to penbutolol precursor | (S)-Penbutolol | 86% |

| (R)-(-)-Glycidyl nosylate | Sequential reaction with phenoxide and amine | (S)-Penbutolol | >97.5% (of starting material) |

| (S)-5-Tosyloxymethyl-3-tert-butyl-2-oxazolidinone | Reaction with 2-cyclopentylphenoxide and hydrolysis | (S)-Penbutolol | 96-100% |

Synthesis of Deuterated (S)-Penbutolol Analogs for Research Applications

Isotopically labeled compounds, particularly those substituted with deuterium (B1214612), are invaluable tools in pharmaceutical research. researchgate.net Deuterium-labeled analogs of drugs are frequently used as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry, due to their similar chemical and physical properties to the parent drug. researchgate.net They are also used in metabolic studies to track the fate of a drug in vivo. nih.govnih.gov

The synthesis of deuterated (S)-Penbutolol analogs typically involves incorporating deuterium atoms at positions that are not metabolically active to ensure the compound's pharmacokinetic and pharmacodynamic profile remains as close as possible to the unlabeled drug. For penbutolol, this could involve deuteration of the tert-butyl group. For example, (±)-Penbutolol-d₉ has been synthesized, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. medchemexpress.com

The synthesis of such analogs would follow similar synthetic routes as the unlabeled compound, but would utilize a deuterated starting material. For (S)-Penbutolol-d₉, the synthesis would likely involve the use of deuterated tert-butylamine in the final amination step of a chiral epoxide or chlorohydrin intermediate.

These deuterated standards are crucial for:

Pharmacokinetic studies: To accurately quantify drug and metabolite concentrations in biological matrices.

Metabolic profiling: To identify and quantify metabolites by helping to distinguish them from endogenous compounds. nih.gov

Receptor binding assays: Tritium-labeled compounds are also used for this purpose. researchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of S Penbutolol

Adrenergic Receptor Binding Dynamics

(S)-Penbutolol's primary mechanism of action involves its direct interaction with beta-adrenergic receptors, which are integral components of the sympathetic nervous system. Its binding profile is characterized by a lack of selectivity between the two main subtypes of beta-receptors and a capacity for partial receptor activation.

Non-Selective Beta-1 (β1) and Beta-2 (β2) Adrenergic Receptor Antagonism

(S)-Penbutolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it binds to and blocks both β1 and β2 adrenergic receptors. wikipedia.orgiiab.memedkoo.com The (S)-enantiomer is significantly more pharmacologically active than its (R)-(+)-counterpart. mdpi.com β1-receptors are predominantly located in the heart and kidneys, while β2-receptors are found in various tissues, including the lungs, blood vessels, and gastrointestinal tract. wikipedia.orgiiab.me By competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, (S)-Penbutolol mitigates the downstream physiological effects of sympathetic stimulation. wikipedia.orgnih.gov This blockade at β1-receptors in the heart muscle is crucial for its primary therapeutic effects. nih.govncats.io

Intrinsic Sympathomimetic Activity (Partial Agonism) of (S)-Penbutolol

Unlike some beta-blockers that are pure antagonists, (S)-Penbutolol possesses Intrinsic Sympathomimetic Activity (ISA). mdpi.comnih.govwikidoc.org This means it acts as a partial agonist at beta-adrenergic receptors. wikipedia.orgmedkoo.comnih.gov As a partial agonist, it can weakly stimulate the receptor it is blocking. This dual action allows (S)-Penbutolol to prevent the excessive stimulation of beta-receptors by potent endogenous catecholamines while providing a low level of receptor stimulation, which can help prevent profound bradycardia (an excessively slow heart rate). wikipedia.orgiiab.me

Experimental studies in animal models have demonstrated a dose-dependent increase in heart rate, which is suggestive of ISA. nih.govwikidoc.orgdrugbank.com In clinical studies involving healthy volunteers, the ISA of penbutolol (B1679223) was quantified by comparing its effect on heart rate to that of propranolol (B1214883) (a non-ISA beta-blocker) and alprenolol (B1662852) (a beta-blocker with known ISA). The results indicated that penbutolol has a discernible level of intrinsic sympathomimetic activity. nih.gov

| Compound | ISA (% of maximal sympathetic activity) | Classification |

|---|---|---|

| (S)-Penbutolol | 12-18% | Partial Agonist |

| Alprenolol | 22-26% | Partial Agonist |

| Propranolol | Not applicable | Pure Antagonist (No ISA) |

Intracellular Signaling Pathway Modulation

The binding of (S)-Penbutolol to beta-adrenergic receptors initiates a cascade of intracellular events, fundamentally altering the cell's signaling machinery. This modulation occurs primarily through the G-protein coupled receptor system.

Impact on G-Protein Coupled Receptor Signaling

Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs). glpbio.comgenome.jp When an agonist like a catecholamine binds to a β1-receptor, it causes a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). nih.govncats.iodrugbank.com (S)-Penbutolol, by acting as an antagonist, blocks this initial activation step. wikipedia.orgnih.gov

The activated Gs-protein stimulates the enzyme adenylyl cyclase. wikipedia.org This enzyme is responsible for catalyzing the conversion of Adenosine (B11128) Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. iiab.menih.govncats.io By blocking the catecholamine-induced activation of the β1-receptor and its coupled G-protein, (S)-Penbutolol effectively inhibits the adenylyl cyclase-mediated production of cAMP. wikipedia.orgnih.gov This reduction in intracellular cAMP levels is a central aspect of its mechanism of action.

The increase in intracellular cAMP levels would normally lead to the activation of Protein Kinase A (PKA), another key enzyme in the signaling pathway. nih.govncats.iodrugbank.com Activated PKA proceeds to phosphorylate various intracellular proteins, including calcium channels in the heart muscle. nih.govncats.ioncats.io This phosphorylation increases the influx of calcium ions, leading to an increased heart rate and contractility. wikipedia.org By preventing the rise in cAMP, (S)-Penbutolol consequently blocks the activation of PKA, thereby reducing the movement of calcium ions and decreasing heart rate. nih.govncats.io

Alterations in Calcium Ion Movement

The pharmacological action of (S)-penbutolol, like other beta-adrenergic receptor antagonists, involves the modulation of intracellular signaling pathways that ultimately affect calcium ion (Ca2+) homeostasis. Beta-1 adrenergic receptors, located in cardiac and renal tissues, are G-protein coupled receptors. nih.govncats.io Their activation by catecholamines initiates a cascade that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov This increase in cAMP activates protein kinase A (PKA), which in turn modulates the movement of calcium ions within heart muscle, leading to an increased heart rate. nih.govncats.iodrugbank.com

(S)-Penbutolol exerts its effect by blocking this pathway. By competitively antagonizing the beta-1 adrenergic receptors, it prevents the catecholamine-induced surge in cAMP and subsequent PKA activation. nih.govncats.io This blockade directly alters the movement of calcium ions in the heart muscle. nih.gov Research on isolated rat cardiomyocytes has demonstrated this inhibitory effect; a 20 µM concentration of penbutolol was found to significantly inhibit the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by lysophosphatidylcholine (B164491) (LPC). ncats.io The enantiomer, (R)-penbutolol, also demonstrates a concentration-dependent effect on the LPC-induced increase in intracellular calcium. medchemexpress.commedchemexpress.com

Non-Adrenergic Receptor Interactions

Beyond its well-established role as a beta-blocker, penbutolol exhibits significant interactions with other receptor systems, most notably the serotonin (B10506) receptor family.

(S)-Penbutolol demonstrates a high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A), where it functions as an antagonist. nih.govdrugbank.com This interaction is a distinct feature that separates it from many other beta-blockers. In vitro and in vivo studies have confirmed this property, showing that penbutolol occupies human 5-HT1A receptors at clinically relevant concentrations. researchgate.net The affinity of penbutolol sulfate (B86663) for the 5-HT receptor has been quantified, with a reported Ki (inhibition constant) of 11.6 nM in rat cornu ammonis 1 (CA1) and 11.9 nM in human CA3 regions. medchemexpress.eu This antagonistic activity at 5-HT1A receptors, particularly presynaptic autoreceptors, has led to investigations into its potential utility in augmenting the effects of certain antidepressant medications. drugbank.comresearchgate.netdiva-portal.org

The different stereoisomers of penbutolol exhibit distinct pharmacological properties. The (R)-(+)-enantiomer of penbutolol, also known as (+)-isopenbutolol, possesses a sodium ion (Na+) channel-blocking action. medchemexpress.commedchemexpress.com This activity is not associated with the (S)-(-) isomer, which is primarily responsible for the beta-adrenergic blockade. mdpi.com This sodium channel blocking effect is considered to contribute to the antiarrhythmic properties observed with some beta-blockers. mdpi.com

High-Affinity Binding and Antagonistic Effects at 5-Hydroxytryptamine Receptor 1A (5-HT1A)

Comparative Pharmacological Profiles with Other Beta-Blockers

The pharmacological profile of (S)-penbutolol can be understood more clearly through comparison with other beta-adrenergic antagonists, such as propranolol. Penbutolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors, a characteristic it shares with propranolol. nih.govnih.gov

A key distinguishing feature of (S)-penbutolol is its intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. wikipedia.orgnih.gov This means that while it blocks the receptor, it can also provide a low level of stimulation, a property it shares with beta-blockers like pindolol (B1678383) and acebutolol. wikipedia.org Propranolol, in contrast, does not exhibit ISA. nih.gov

In terms of potency, (S)-penbutolol is significantly more potent than propranolol. Studies indicate that its beta-blocking potency is approximately four to five times that of propranolol. mdpi.comnih.govfda.govwikidoc.org Furthermore, (S)-penbutolol is classified as a highly lipophilic beta-blocker, enabling it to cross the blood-brain barrier, a property it shares with propranolol and timolol (B1209231). wikipedia.org

Interactive Data Table: Comparative Properties of Penbutolol and Propranolol

| Feature | (S)-Penbutolol | Propranolol |

| Receptor Selectivity | Non-selective (β1 and β2) nih.govnih.gov | Non-selective (β1 and β2) wikipedia.org |

| Potency (vs. Propranolol) | ~4-5 times greater mdpi.comnih.govfda.gov | 1x (Reference) |

| Intrinsic Sympathomimetic Activity (ISA) | Present (moderate) wikipedia.orgnih.gov | Absent nih.gov |

| Lipophilicity | High wikipedia.org | High wikipedia.org |

| 5-HT1A Receptor Antagonism | High affinity nih.govdrugbank.comresearchgate.net | Present (non-selective) diva-portal.org |

Stereochemistry and Structure Activity Relationships Sar of Penbutolol Enantiomers

Absolute Configuration and Enantiomeric Purity Determination

(S)-Penbutolol is the levorotatory enantiomer of penbutolol (B1679223), meaning it rotates plane-polarized light to the left. mdpi.com Its absolute configuration at the chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. researchgate.net The enantiomeric purity of (S)-Penbutolol is a critical quality attribute, and various analytical methods are employed to ensure it. High-performance liquid chromatography (HPLC) is a primary technique for separating and quantifying the enantiomers. nih.gov This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov For instance, (S)-penbutolol has been synthesized with a high enantiomeric excess of 99%. mdpi.com The specific rotation of (S)-penbutolol as a free base has been reported as [α]D20 = -14.00 (c 1.0, MeOH) for 99% enantiomeric excess. mdpi.com

Stereoselective Receptor Affinity and Efficacy

The interaction of penbutolol with its target receptors is highly dependent on its stereochemistry, with one enantiomer being significantly more active than the other.

Differential Activity of (S)- and (R)-Penbutolol at Beta-Adrenergic Receptors (e.g., 200-fold difference in activity)

The beta-blocking activity of penbutolol resides almost exclusively in the (S)-enantiomer. mdpi.com Studies have demonstrated that (S)-penbutolol is approximately 200 times more potent than its (R)-(+)-enantiomer in both in vitro and in vivo experiments. mdpi.comresearchgate.net This pronounced difference in potency highlights the high degree of stereoselectivity of the beta-adrenergic receptors. ntnu.no The S:R activity ratio for beta-blockers can range from 33 to 530, underscoring the importance of the correct spatial arrangement for receptor binding. nih.gov

Role of Stereochemistry in Intrinsic Sympathomimetic Activity

Penbutolol is classified as a non-selective beta-blocker that possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at beta-adrenergic receptors. wikipedia.orgnih.govwikidoc.org This ISA is also stereoselective, with the (S)-(-)-isomer exhibiting this property, while the (R)-(+)-enantiomer does not. mdpi.com The ISA of penbutolol is estimated to be 12-18% of the maximal sympathetic activity. nih.gov This partial agonist activity can be beneficial as it may lead to less reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.gov

| Compound | Intrinsic Sympathomimetic Activity (ISA) |

|---|---|

| (S)-Penbutolol | 12-18% of maximal sympathetic activity |

| Alprenolol (B1662852) | 22-26% of maximal sympathetic activity |

| Propranolol (B1214883) | None |

Comparison of Stereoselectivity with Related Aryloxyaminopropanol Beta-Blockers

The high stereoselectivity observed with penbutolol is a characteristic feature of the aryloxyaminopropanol class of beta-blockers. researchgate.net For example, the (S)-enantiomer of propranolol is 60 to 100 times more active than the (R)-form, and for alprenolol, the (S)-isomer is about 100 times more potent. mdpi.com Similarly, the (S)-isomer of timolol (B1209231) is approximately 54 times more active than its (R)-antipode. mdpi.com This consistent pattern across the class emphasizes the specific three-dimensional structure required for effective interaction with the beta-adrenergic receptor. sajaa.co.za

| Beta-Blocker | Potency Ratio ((S)-enantiomer vs. (R)-enantiomer) |

|---|---|

| Penbutolol | ~200 |

| Propranolol | 60-100 |

| Alprenolol | ~100 |

| Timolol | ~54 |

Structural Elements Critical for Beta-Blocking Activity

Specific structural features within the penbutolol molecule are essential for its beta-blocking function.

Importance of the (S)-Configuration at the Beta-Hydroxyl Carbon

For aryloxyaminopropanol beta-blockers, the absolute configuration at the carbon atom bearing the hydroxyl group is crucial for optimal antagonist activity. damaspharmacy.sy The (S)-configuration is required for maximal beta-blocking activity. sajaa.co.zaramauniversity.ac.in The enantiomer with the (R)-configuration is significantly less potent, by as much as 100-fold. damaspharmacy.sy This is because the (S)-configuration allows for the precise orientation of the hydroxyl group and the amine group to form key hydrogen bonds with the receptor, a critical interaction for high-affinity binding. researchgate.net While most beta-blockers are used clinically as racemic mixtures, penbutolol is one of the exceptions, along with levobunolol (B1674948) and timolol, where the pure (S)-enantiomer is used. damaspharmacy.syramauniversity.ac.in

Influence of the Oxymethylene Bridge (-OCH2-)

The presence of an oxymethylene bridge (-OCH2-) between the aromatic ring and the propanolamine (B44665) side chain is a key structural feature of many potent beta-blockers, including penbutolol. pharmaguideline.compharmacy180.com This bridge introduces a degree of flexibility to the molecule, allowing the side chain to adopt a conformation that positions the essential hydroxyl and amine groups in a similar orientation to beta-agonists that lack this bridge. wikipedia.orgreddit.com The introduction of this bridge was a significant development in the evolution of beta-blockers from the earlier arylethanolamine series. reddit.comnih.gov While isosteric replacement of this ether oxygen with groups like sulfur (S), methylene (B1212753) (CH2), or N-methyl (NCH3) has been shown to be detrimental to beta-blocking activity in some cases, the oxymethylene bridge itself is considered a critical component for the antagonistic properties of these molecules. pharmaguideline.comijrpc.comscribd.com

Role of Branched N-Alkyl Substituents (e.g., tert-butyl)

The nature of the substituent on the nitrogen atom of the side chain plays a pivotal role in determining the beta-antagonistic activity. nih.gov For optimal beta-blocking potency, a branched, bulky alkyl group, such as an isopropyl or tert-butyl group, is generally required. pharmaguideline.compharmacy180.comnih.gov In the case of penbutolol, the N-alkyl substituent is a tert-butyl group. wikipedia.org This bulky group is thought to fit into a hydrophobic pocket on the beta-adrenergic receptor, contributing to the high affinity of the antagonist. ijrpc.com The presence of these branched alkyl groups is a defining characteristic of most aryloxypropanolamine beta-receptor antagonists. pharmacy180.com Research has also indicated that the introduction of steric hindrance at the carbon adjacent to the N-nitrosamine moiety, which can be formed from secondary amines, can significantly reduce carcinogenic potential. efpia.eu

Significance of the Secondary Amine Functionality

For optimal beta-blocking activity, the amine nitrogen in the side chain must be a secondary amine. pharmaguideline.compharmacy180.comijrpc.comscribd.com This secondary amine is essential for the molecule's interaction with the receptor, likely through ionic bonding. ijrpc.comyoutube.com N,N-disubstitution, which would result in a tertiary amine, has been shown to decrease or abolish beta-blocking activity. pharmacy180.com The secondary amine is a consistent structural requirement across the class of aryloxypropanolamine beta-blockers. pharmaguideline.compharmacy180.comijrpc.comscribd.com

Computational Approaches to SAR and Stereoselectivity

Computational methods have become invaluable tools for understanding the structure-activity relationships and stereoselectivity of drugs like penbutolol. These in silico techniques allow for the prediction of molecular properties and interactions, aiding in drug design and optimization.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or metabolic fate. semanticscholar.orgresearchgate.netbiokinetica.pl These models can be used to predict the properties of new compounds and to understand the key structural features that influence activity and metabolism. semanticscholar.orgbiokinetica.pl For beta-blockers, QSAR studies have helped to elucidate the importance of various structural features, such as the nature of the aromatic ring and the substituents on the side chain. nih.gov QSMR studies, on the other hand, can provide insights into the metabolic pathways of drugs like penbutolol. semanticscholar.orgnih.gov Penbutolol is known to be extensively metabolized, with its major metabolites being penbutolol glucuronides and 4-hydroxy penbutolol. semanticscholar.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a ligand (like penbutolol) and its receptor at the atomic level. nih.govnih.govresearchgate.netnjppp.comijpras.com Docking studies predict the preferred binding orientation of a molecule to a receptor, providing insights into the key interactions that stabilize the complex. nih.govnih.govnjppp.com For instance, a study involving the docking of several non-selective beta-blockers, including penbutolol, into the beta-3 adrenergic receptor was conducted to screen for potential beta-3 agonist activity. njppp.com

Analytical Methodologies for S Penbutolol Hydrochloride in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for the analysis of (S)-Penbutolol Hydrochloride, enabling the separation of the analyte from complex mixtures and its subsequent detection and quantification.

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of Penbutolol (B1679223). sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com For GC analysis, derivatization of Penbutolol is often necessary to increase its volatility. One established method involves derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) containing 1% trimethylchlorosilane (BSTFA+TMCS). plos.org

A study detailing the detection of Penbutolol and its metabolites in human bodily fluids utilized GC-MS after derivatization with TMS. researchgate.net This method demonstrated high recovery rates of 90.83% for urine and 85.88% for plasma, with a very low detection limit of 5 pg. researchgate.net Another approach for analyzing β-agonists, including Penbutolol, involves derivatization with methylboronic acid (MBA).

GC-MS/MS Conditions for β-Agonist Analysis:

| Parameter | Setting |

|---|---|

| Column | TR-5MS (30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase | Helium (99.999%) at 1 mL/min |

| Inlet Temperature | 260 °C |

| Injection Volume | 1 µL (splitless) |

| Temperature Program | 70°C for 1 min, then 30°C/min to 200°C, then 3°C/min to 245°C, then 30°C/min to 280°C, hold for 3 min |

| Transmission Temperature | 280 °C |

| Ionization Source | Electron Ionization (EI) at 230 °C |

| Collision Gas | Argon at 1.5 mTorr |

This table is based on data from a study on the simultaneous identification and quantification of 20 β-receptor agonists in feed. plos.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the analysis of Penbutolol, particularly for assessing purity and detecting impurities. jrespharm.com It can be used to ensure that related substances are below specified thresholds, such as ≤0.5% for individual impurities.

One TLC method for resolving the isomers of cyclopentylphenol, a precursor in Penbutolol synthesis, uses a developing solvent of chloroform (B151607) and ethyl acetate (B1210297) (95:5). dss.go.th Detection is achieved by placing the plate in an iodine chamber, and the spots can be visualized under UV light (254 nm). dss.go.th This technique allows for the semi-quantitation of isomeric impurities at a sensitivity of 0.1%. dss.go.th Researchers have also utilized TLC to monitor the progress of reactions during the synthesis of (S)-Penbutolol. ntnu.no

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and suitable technique for the analysis of Penbutolol Hydrochloride. sigmaaldrich.comsigmaaldrich.cnnacchemical.comsigmaaldrich.com It is particularly valuable for monitoring the degradation of Penbutolol, such as the formation of penbutolol impurity A under acidic conditions.

A specific HPLC method for the simultaneous determination of (R)- and (S)-penbutolol in plasma involves pre-column derivatization with a chiral reagent, (aS)-2′-methoxy-1,1′-binaphthalene-2-carbonyl cyanide. The resulting diastereomeric esters are then separated on a normal-phase column. researchgate.net Another method for determining Penbutolol and its 4-hydroxy metabolite in plasma and urine uses a CN reversed-phase column with fluorometric detection. nih.gov This assay is reproducible and has detection limits in the range of 3 to 12 µg/L of plasma. nih.gov Chiral HPLC has been instrumental in determining the enantiomeric excess (ee) of synthesized (S)-Penbutolol, achieving values as high as 99%. mdpi.com

Chiral HPLC Conditions for Penbutolol Enantiomers:

| Parameter | Setting |

|---|---|

| Mobile Phase | hexane:i-PrOH:Et2NH (90:9.8:0.2) |

| Flow Rate | 1 mL/min |

| Detection | Diode array detector (λ = 254 nm) |

| Retention Times | tR((R)-10∙HCl) = 4.67 min, tR((S)-10∙HCl) = 7.39 min |

This table is based on data from a study on the chemo-enzymatic synthesis of (S)-Penbutolol. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the determination of Penbutolol and its metabolites. researchgate.netresearchgate.netle.ac.uk These techniques are considered the gold standard for many bioanalytical applications. le.ac.uk

A validated LC-MS/MS method for quantifying Penbutolol (PEN) and its metabolite, 4-Hydroxy penbutolol (4HPEN), in human plasma utilizes solid-phase extraction for sample cleanup. researchgate.netwjpsonline.com The chromatographic separation is achieved on a C18 column with an isocratic mobile phase of 5mM ammonium (B1175870) acetate and acetonitrile (B52724) (15:85, v/v). wjpsonline.com Detection is performed in positive ion mode using selected reaction monitoring (SRM). researchgate.netwjpsonline.com This method is rapid, with a run time of 3 minutes, and highly sensitive, with a lower limit of quantification of 0.2 ng/mL for PEN and 0.1 ng/mL for 4HPEN. wjpsonline.com

LC-MS/MS Parameters for Penbutolol and 4-Hydroxy Penbutolol:

| Parameter | Setting |

|---|---|

| Column | Chromatopak C18 |

| Mobile Phase | 5mM ammonium acetate (pH 4.5) buffer and acetonitrile (15:85, v/v) |

| Flow Rate | 0.6 mL/min |

| Ionization Mode | Positive Ion Selected Reaction Monitoring (SRM) |

| Run Time | 3.00 min |

| LLOQ (PEN) | 0.2 ng/mL |

| LLOQ (4HPEN) | 0.1 ng/mL |

| Linear Range (PEN) | 0.2-302.7 ng/mL |

| Linear Range (4HPEN) | 0.1-30.0 ng/mL |

This table is based on data from a study on the quantitative determination of penbutolol and its metabolite in plasma. wjpsonline.com

LC-MS/MS is particularly advantageous for the simultaneous detection of multiple analytes in a single run. This is highly efficient for screening purposes, such as in anti-doping analysis. mdpi.comnih.gov A method was developed for the simultaneous determination of 25 β2-agonists and 21 β-blockers in urine samples using LC-MS³. researchgate.net This approach involved enzymatic hydrolysis, solid-phase extraction using a molecularly imprinted polymer, and separation on an Rp-Amide column. researchgate.net The limits of detection for the 46 analytes were in the range of 0.02–0.18 µg/L. researchgate.net Another high-throughput method using thin-film solid-phase microextraction (SPME) coupled with LC-MS/MS was developed for the determination of 110 doping compounds, including β-blockers. mdpi.com

A significant advantage of LC-MS is its ability to directly analyze conjugated metabolites without the need for a hydrolysis step, which is often required in GC-MS analysis. oup.com This simplifies sample preparation and increases throughput. oup.com The direct assay of conjugates of Penbutolol and its metabolites in urine has been reported. dcu.ie The ability to detect the entire metabolic profile, from the parent drug to its polar conjugated metabolites, can aid in the interpretation of results. oup.com For instance, the conjugates of Penbutolol and its 4-hydroxy metabolite can be determined after a 2-hour enzymatic hydrolysis when using HPLC with fluorometric detection. nih.gov

Application in Multi-Analyte Detection

Chiral Analytical Methods

Chiral analytical methods are essential for distinguishing between the enantiomers of Penbutolol, as the (S)-enantiomer is recognized as having greater beta-adrenergic blocking activity. vulcanchem.com

Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of (S)-Penbutolol. This method allows for the separation and quantification of the individual enantiomers. Research has demonstrated the successful synthesis of (S)-Penbutolol with an enantiomeric excess of 99%, as confirmed by chiral HPLC. mdpi.com In these analyses, a chiral stationary phase is utilized to achieve separation. For instance, a Chiralcel OD-H column can be used with an isocratic eluent such as a mixture of isopropanol (B130326) and n-hexane. preprints.org The retention times for the (S) and (R) enantiomers will differ, allowing for their individual quantification and the calculation of the enantiomeric excess. preprints.org Chemo-enzymatic synthesis routes have been developed that yield (S)-Penbutolol with a high enantiomeric excess of 99%, a value that is consistently verified using chiral HPLC. mdpi.com

Table 1: Chiral HPLC Parameters for Penbutolol Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | i-PrOH:n-hexane, 17:83 (v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

Data derived from related chiral separation studies. preprints.org

Specific Rotation Measurements for Enantiopurity Assessment

Specific rotation is another key method for assessing the enantiopurity of this compound. This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer at a given concentration, solvent, and temperature. For this compound, a specific rotation value of αD20 = -23.00 (c 1.0, MeOH) has been reported for a sample with 99% enantiomeric excess. mdpi.com The free base form, (S)-Penbutolol, has a reported specific rotation of αD20 = -14.00 (c 1.0, MeOH) in 99% ee. mdpi.com These measurements provide a valuable confirmation of the enantiomeric purity, complementing the data obtained from chiral HPLC.

Table 2: Specific Rotation Values for (S)-Penbutolol and its Hydrochloride Salt

| Compound | Enantiomeric Excess (ee) | Specific Rotation (αD20) | Conditions |

|---|---|---|---|

| (S)-Penbutolol | 99% | -14.00 | c 1.0, MeOH |

| This compound | 99% | -23.00 | c 1.0, MeOH |

Data sourced from a 2022 study on the chemo-enzymatic synthesis of (S)-Penbutolol. mdpi.com

Immunochemical Assays

Immunochemical assays offer a different approach to the detection of Penbutolol, often providing rapid and sensitive screening methods.

Development and Application of Immunochromatographic Strip Tests

Immunochromatographic strip tests have been developed for the rapid detection of Penbutolol, for example, in pig urine. fao.org These tests are based on the principle of competitive immunoassay and can provide a semi-quantitative result within minutes. fao.orgresearchgate.net Under optimized conditions, these test strips have been shown to detect Penbutolol at concentrations as low as 0.5 ng/mL in pig urine and 2.5 ng/mL in a buffer solution. fao.orgtandfonline.com This makes them a useful tool for on-site screening. fao.org

The foundation of a sensitive immunochromatographic strip test is a highly specific monoclonal antibody. fao.orgtandfonline.com The production of such antibodies involves immunizing mice with a Penbutolol-protein conjugate to elicit an immune response. researchgate.net Following immunization, hybridoma technology is used to produce and screen for monoclonal antibodies that exhibit high affinity and specificity for Penbutolol. researchgate.net These selected monoclonal antibodies are then utilized in the development of the immunochromatographic assay. fao.orgingentaconnect.com

For the immunochromatographic strip test, as well as for the initial immunization process to produce monoclonal antibodies, Penbutolol needs to be conjugated to a larger carrier protein, as small molecules like Penbutolol are not immunogenic on their own. researchgate.net A common strategy is to conjugate Penbutolol to a protein such as ovalbumin (OVA) to create the coating antigen (Penbutolol-OVA) for the test line on the nitrocellulose membrane. fao.orgresearchgate.net Another carrier protein, keyhole limpet hemocyanin (KLH), can also be used. researchgate.net The successful conjugation of Penbutolol to these proteins is a critical step in the development of the immunoassay. researchgate.net

Table 3: Components of an Immunochromatographic Strip Test for Penbutolol

| Component | Function | Example Material |

|---|---|---|

| Test Line | Binds to free monoclonal antibodies | Penbutolol-Ovalbumin (PB-OVA) |

| Control Line | Binds to excess monoclonal antibodies | Goat anti-mouse IgG antibody |

| Detection Reagent | Labeled monoclonal antibody | Gold nanoparticle-conjugated anti-Penbutolol mAb |

Information compiled from studies on immunochromatographic assays for Penbutolol. fao.orgresearchgate.net

Detection Sensitivity and Specificity in Research Matrices (e.g., animal urine)

The accurate quantification and detection of (S)-Penbutolol in complex biological matrices, such as animal urine, are crucial for research purposes. Various analytical techniques have been developed, each demonstrating different levels of sensitivity and specificity.

One notable method is the development of a rapid immunochromatographic strip test for the on-site screening of penbutolol in pig urine. researchgate.net This assay is based on a specific monoclonal antibody, ensuring high specificity for the target analyte. researchgate.net Under optimized conditions, the semi-quantitative test strip achieved a detection sensitivity of 0.5 ng/mL in pig urine. researchgate.net For comparison, the detection limit in a standard buffer solution (0.01 M PBS, pH 7.4) was 2.5 ng/mL, highlighting the influence of the matrix on sensitivity. researchgate.net The entire detection process can be completed within 5 minutes, making it suitable for rapid screening applications. researchgate.net

Liquid chromatography-based methods offer another avenue for sensitive and specific detection. A liquid-chromatographic determination for penbutolol and its 4-hydroxy metabolite in plasma and urine has been described. nih.gov This method, which uses fluorometric detection, reports detection limits in the range of 3 to 12 micrograms per liter (µg/L) in plasma. nih.gov While specific data for urine was not detailed in the abstract, the method is applicable to both matrices. nih.gov

For other β-blockers and related compounds, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has achieved low limits of detection (LODs). For instance, in the analysis of 27 β-blockers in milk powder, LODs were in the range of 0.2–1.5 µg/kg, with limits of quantitation (LOQs) between 0.5–5.0 µg/kg. mdpi.com Although the matrix is different, these values demonstrate the high sensitivity achievable with modern instrumentation for this class of compounds. mdpi.com Similarly, an enzyme-linked immunosorbent assay (ELISA) developed for phenylethanolamine A in swine and sheep urine showed a limit of detection of 0.065 µg/L, indicating the potential sensitivity of immunoassays in urine matrices. tandfonline.com

Specificity in these methods is paramount. In immunoassays, specificity is conferred by the monoclonal antibody's ability to bind selectively to penbutolol with minimal cross-reactivity to other structurally similar compounds. researchgate.net In chromatographic methods, specificity is achieved through the combination of chromatographic separation (retention time) and the detection technique, such as mass spectrometry, which can distinguish between compounds with similar structures based on their mass-to-charge ratio. nih.govoup.com

Table 1: Detection Sensitivity of Penbutolol in Research Matrices

| Analytical Method | Matrix | Detection Limit | Source(s) |

|---|---|---|---|

| Immunochromatographic Strip Test | Pig Urine | 0.5 ng/mL | researchgate.net |

| Immunochromatographic Strip Test | PBS Buffer | 2.5 ng/mL | researchgate.net |

| Liquid Chromatography-Fluorometry | Plasma | 3-12 µg/L | nih.gov |

| LC-HRMS (for related β-blockers) | Milk Powder | 0.2-1.5 µg/kg (LOD) | mdpi.com |

Sample Preparation Techniques in Research Settings

The analysis of this compound in biological fluids like urine requires robust sample preparation to isolate the analyte from interfering substances. uni-halle.de Sample preparation is a critical step that aims to remove matrix components, concentrate the target analyte, and present it in a form suitable for the final analytical measurement. uni-halle.denih.gov The two most common techniques employed for this purpose in research settings are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). uni-halle.deresearchgate.net SPE is often considered an effective alternative to LLE, offering benefits such as higher efficiency, selectivity, and options for automation. uni-halle.deanpelsci.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional sample preparation method based on the principle of partitioning a solute between two immiscible liquid phases. uni-halle.denih.gov Typically, the biological sample constitutes the aqueous phase, and an organic solvent serves as the extraction phase. uni-halle.de For the effective extraction of a compound like penbutolol, the pH of the aqueous phase is adjusted to a level where the analyte is in its uncharged form, thereby facilitating its transfer into the organic solvent. uni-halle.de

A described method for the analysis of penbutolol in plasma and urine involves a simple organic extraction. nih.gov The procedure entails extraction with an organic solvent, followed by the evaporation of the solvent to dryness. nih.govuni-halle.de The resulting residue is then reconstituted in a small volume of an appropriate solvent mixture, such as methanol/water, before being injected into the liquid chromatograph. nih.gov While effective, LLE can be time-consuming and may require significant volumes of organic solvents. uni-halle.de

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has become a widely adopted technique for sample clean-up and concentration, offering several advantages over LLE. uni-halle.de SPE involves passing a liquid sample through a sorbent bed packed in a cartridge or disk. nih.gov The analyte of interest is retained on the solid phase while the bulk of the matrix components passes through. nih.gov The retained analyte is then selectively eluted with a small volume of a strong solvent. nih.gov

The application of SPE for the analysis of β-blockers, including penbutolol, from urine specimens has been demonstrated to be highly efficient. researchgate.net One study reported extraction efficiencies of over 90% for penbutolol and ten other common beta-blockers from urine using SPE technology. researchgate.net The choice of SPE sorbent is critical and is based on the physicochemical properties of the analyte. For β-blockers, which are often basic compounds, mixed-mode SPE cartridges with both ion-exchange and reversed-phase retention mechanisms can be particularly effective for cleanup. The use of smaller SPE cartridges (e.g., 100 mg of sorbent) can be advantageous for biological samples by reducing the elution volume and thereby improving the sensitivity of the analysis. nih.gov

Table 2: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Source(s) |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample | uni-halle.denih.gov |

| Solvent Consumption | Generally higher | Generally lower | uni-halle.de |

| Efficiency & Recovery | Can be variable | Often high and reproducible, >90% for penbutolol | uni-halle.deresearchgate.net |

| Selectivity | Dependent on solvent choice and pH | High, due to variety of available sorbent chemistries | uni-halle.de |

| Automation | Difficult | Readily automated | uni-halle.de |

| Application Example | Simple organic extraction of penbutolol from urine/plasma | Extraction of 11 β-blockers from urine | nih.govresearchgate.net |

Metabolism of S Penbutolol: Enzymatic Pathways and Metabolite Characterization Pre Clinical Focus

Major Metabolic Pathways

The biotransformation of (S)-Penbutolol is a two-phase process, involving initial functionalization (Phase I) followed by conjugation (Phase II) reactions.

Hydroxylation

Hydroxylation represents a primary Phase I metabolic pathway for (S)-Penbutolol. drugbank.comsemanticscholar.orgnih.gov This process, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the penbutolol (B1679223) molecule. semanticscholar.orgnih.gov The most significant hydroxylation event occurs at the 4-position of the cyclopentyl ring, resulting in the formation of 4-hydroxy penbutolol. semanticscholar.orgnih.govwikidoc.orgrxlist.com This oxidative reaction is a crucial step that precedes further conjugation. fda.gov

Glucuroconjugation

Glucuroconjugation is a major Phase II metabolic route for both the parent drug, (S)-Penbutolol, and its hydroxylated metabolite. drugbank.comsemanticscholar.orgnih.gov This process involves the attachment of glucuronic acid to the drug or its metabolite, which significantly increases their water solubility and facilitates their excretion. semanticscholar.orgnih.gov The formation of penbutolol glucuronides is a prominent metabolic pathway. semanticscholar.orgnih.gov

Identification and Characterization of Key Metabolites

Several key metabolites of (S)-Penbutolol have been identified in preclinical studies, primarily in plasma and urine. wikidoc.orgrxlist.comfda.gov

4-Hydroxy Penbutolol: Formation and Relative Activity

The principal oxidative metabolite, 4-hydroxy penbutolol, is formed through the hydroxylation of the parent compound. semanticscholar.orgnih.govwikidoc.orgrxlist.com While present in smaller quantities compared to the parent drug, this metabolite is not entirely inert. wikidoc.orgrxlist.comfda.gov It has been described as a semi-active metabolite, exhibiting a fraction of the beta-blocking activity of (S)-Penbutolol. semanticscholar.orgnih.govwikidoc.org Preclinical studies in isolated guinea-pig trachea have shown its activity to be approximately 1/8 to 1/15 times that of the parent compound. wikidoc.orgrxlist.comfda.gov In anesthetized dogs, its potency is reported to be between 1/8 to 1 time that of penbutolol. wikidoc.orgrxlist.comfda.gov

Penbutolol Glucuronides and 4-Hydroxy Penbutolol Glucuronide

Following the initial hydroxylation, both penbutolol and 4-hydroxy penbutolol undergo extensive glucuroconjugation. semanticscholar.orgnih.gov The resulting metabolites are penbutolol glucuronides and 4-hydroxy penbutolol glucuronide. semanticscholar.orgnih.gov These conjugated metabolites are major excretory products found in urine. fda.gov Other identified metabolites in urine include penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 4'-sulfate, and 1''-dehydropenbutolol 2-glucuronide. smolecule.comnih.gov The formation of these water-soluble conjugates is a critical step in the clearance of the drug from the body. semanticscholar.orgnih.gov

Enzyme Systems Involved in Biotransformation

The biotransformation of (S)-Penbutolol is mediated by specific enzyme systems within the liver. The majority of beta-blockers are metabolized by cytochrome P450 (P450) enzymes, leading to dealkylated and hydroxylated metabolites. semanticscholar.orgnih.gov Phase II glucuronidation reactions are also common for most beta-blockers. semanticscholar.orgnih.gov While the specific P450 isozymes involved in penbutolol hydroxylation are not definitively identified in the provided context, the general pathway is consistent with P450-mediated oxidation. semanticscholar.orgnih.gov The subsequent glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs).

Table of Key Metabolites and their Characteristics

| Metabolite | Metabolic Pathway | Relative Activity (compared to Penbutolol) |

|---|---|---|

| 4-Hydroxy Penbutolol | Hydroxylation (Phase I) | Semi-active (1/8 to 1/15 in isolated guinea-pig trachea; 1/8 to 1 in anesthetized dogs) wikidoc.orgrxlist.comfda.gov |

| Penbutolol Glucuronide | Glucuroconjugation (Phase II) | Considered inactive |

| 4-Hydroxy Penbutolol Glucuronide | Glucuroconjugation (Phase II) | Considered inactive |

Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) enzyme system plays a crucial role in the Phase I oxidative metabolism of (S)-penbutolol. semanticscholar.org This family of enzymes is responsible for the hydroxylation of the penbutolol molecule, leading to the formation of metabolites such as 4-hydroxy penbutolol. semanticscholar.orgnih.gov This particular metabolite has been identified in plasma and urine and is considered semi-active, possessing a fraction of the beta-blocking activity of the parent compound. semanticscholar.orgwikidoc.org While specific CYP isoforms involved in penbutolol metabolism are not extensively detailed in the provided results, the general involvement of the P450 system in the biotransformation of beta-blockers is well-established. semanticscholar.orgnih.gov

Other Enzymes (e.g., Glucuronosyltransferases)

Following or in parallel with Phase I oxidation, (S)-penbutolol and its metabolites undergo Phase II conjugation reactions. semanticscholar.orgnih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant pathway in the metabolism of penbutolol. semanticscholar.orgwikidoc.orgnih.govwikipedia.org This process involves the covalent attachment of a glucuronic acid moiety to the drug or its metabolites, which increases their water solubility and facilitates their excretion. nih.govwikipedia.org The direct conjugation of penbutolol to form penbutolol glucuronide is a major metabolic route. semanticscholar.orgnih.gov Additionally, the oxidized metabolite, 4-hydroxy penbutolol, can also be conjugated to form 4-hydroxy penbutolol glucuronide. semanticscholar.orgnih.gov

Stereoselective Metabolism and Clearance

The metabolism and clearance of penbutolol are stereoselective, meaning the two enantiomers, (S)-penbutolol and (R)-penbutolol, are processed differently by the body. nih.gov

Differences in Oxidative vs. Conjugative Pathway Stereoselectivity

Studies in healthy human volunteers have demonstrated that the clearance of penbutolol is stereoselective, with the oxidative pathway exhibiting greater stereosensitivity than the parallel conjugative pathway. nih.gov The total clearance of the D-isomer (R-penbutolol) is significantly higher than that of the L-isomer ((S)-penbutolol). nih.gov This difference is primarily attributed to the stereoselective nature of the oxidative pathway, resulting in a higher area under the serum concentration curve for the conjugates of the oxidized metabolite, 4-hydroxy penbutolol, after administration of the D-isomer compared to the L-isomer. nih.gov In contrast, the direct conjugation of the L-isomer of penbutolol appears to be more favored, as evidenced by higher serum concentrations of its direct conjugates compared to those of the D-isomer. nih.gov

Table 1: Stereoselective Clearance of Penbutolol Isomers

| Parameter | (S)-Penbutolol (L-isomer) | (R)-Penbutolol (D-isomer) |

| Total Clearance (ml/min/kg) | 15.9 | 43.7 |

| Area Under the Curve (AUC) of 4-hydroxy penbutolol conjugates (µg/ml x h) | 0.66 | 2.25 |

Data sourced from a study in healthy human volunteers. nih.gov

Computational Prediction of Metabolic Pathways

In silico models have become valuable tools for predicting the metabolic fate of drug candidates, including (S)-penbutolol. These computational approaches can help identify potential metabolites early in the drug development process. semanticscholar.orgnih.gov

In Silico Models for Biotransformation Prediction (e.g., META, PPS, METEOR)

Several computational systems are utilized for predicting drug metabolism. These include:

META: This expert system predicts potential sites of enzymatic attack and the resulting chemical structures of metabolites. semanticscholar.orgnih.gov

Pathway Prediction System (PPS): Similar to META, PPS uses rules based on the transformation of chemical functional groups to predict metabolic pathways. semanticscholar.orgnih.gov

METEOR: This system contains a knowledge base of metabolic reactions and rules that link a compound's structure to its potential biotransformations. nih.govnih.gov

These in silico tools can provide a reasonable simulation of human metabolic profiles and have the potential to identify human-specific metabolites, aiding in the early assessment of drug candidates. semanticscholar.orgnih.govnih.gov

Pre Clinical Studies: Mechanistic Investigations in Animal Models and in Vitro Systems

Receptor Binding and Signaling in Isolated Tissues or Cell Lines

(S)-Penbutolol hydrochloride is a non-selective β-adrenergic receptor antagonist, binding to both β1 and β2 adrenergic receptors. drugbank.comwikipedia.orgnih.gov Its mechanism of action involves blocking the activation of β1-adrenergic receptors by catecholamines. drugbank.comnih.gov This action inhibits the coupled G protein, which in turn prevents the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comwikipedia.orgnih.gov The subsequent decrease in cAMP levels leads to the reduced activation of protein kinase A (PKA), altering calcium ion movement in heart muscle and ultimately decreasing the heart rate. drugbank.comnih.gov

In addition to its β-blocking activity, penbutolol (B1679223) demonstrates a high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A). drugbank.comdrugbank.com Studies using post-mortem human brain slices have confirmed that penbutolol has a high affinity for human 5-HT(1A) receptors. nih.govresearchgate.net This interaction is primarily antagonistic. drugbank.comnih.gov

Investigations into the β-adrenoceptor binding of (-)-penbutolol and its active metabolite, 4-hydroxy-penbutolol, in rat reticulocyte membranes revealed important insights. nih.gov In the presence of human plasma, the apparent Ki-values of penbutolol were significantly shifted due to high plasma protein binding (approximately 99%), resulting in a Ki of about 40-70 ng/ml. nih.gov Conversely, the interaction of 4-hydroxy-penbutolol with β-adrenoceptors was less affected by plasma protein binding (approximately 80%), yielding an apparent Ki-value of around 7 ng/ml. nih.gov This suggests that the active metabolite has a higher potency at β-adrenoceptors in vitro, largely due to its lower degree of plasma protein binding. nih.gov

Further in vitro studies have explored the effects of penbutolol on cellular signaling. For instance, 20 µM of penbutolol was shown to significantly inhibit the increase in intracellular calcium concentration ([Ca2+]i) and the cell-shape change induced by lysophosphatidylcholine (B164491) (LPC) in isolated rat cardiomyocytes. ncats.io

The binding affinities (Ki) of penbutolol and related compounds at various receptors are summarized in the table below.

| Compound | Receptor | Ki (nM) | Cell Line/Tissue |

| Penbutolol | β1-adrenergic receptor | 49.5 | Cloned human receptors |

| Penbutolol | β2-adrenergic receptor | 0.7 | Cloned human receptors |

| Penbutolol | β3-adrenergic receptor | 611 | Cloned human receptors |

| (-)-Norepinephrine | α1-adrenoceptor | 330 | Not specified |

| (-)-Norepinephrine | α2-adrenoceptor | 56 | Not specified |

| (-)-Norepinephrine | β1-adrenoceptor | 740 | Not specified |

This table is populated with data from various sources and may not represent a direct comparative study. selleck.cn

Animal Models for Elucidating Molecular Mechanisms (e.g., Reserpinized Rats)

Reserpinized animal models are crucial for investigating the pharmacological properties of β-blockers. Reserpine (B192253) is an alkaloid that depletes catecholamines and serotonin (B10506) from nerve terminals by inhibiting their uptake into storage vesicles. drugbank.commedchemexpress.commedchemexpress.com This depletion creates a state of norepinephrine (B1679862) deficiency, allowing for the study of a drug's direct effects on adrenergic receptors without the influence of endogenous neurotransmitters.

Experimental studies in reserpinized rats have been instrumental in demonstrating the intrinsic sympathomimetic activity (ISA) of penbutolol. drugbank.comfda.govrxlist.com When administered intravenously to these norepinephrine-depleted rats at doses ranging from 0.25 to 1.0 mg/kg, penbutolol caused a dose-dependent increase in heart rate. drugbank.comfda.govrxlist.com This effect suggests that penbutolol can act as a partial agonist at β-adrenergic receptors. drugbank.comwikipedia.org

The use of reserpine in animal models also extends to studying the central nervous system effects of drugs. For example, reserpinized rat models have been used to investigate antiparkinsonian efficacy, where the modulation of glutamate (B1630785) receptors is of interest. tsinghua.edu.cn While not directly focused on penbutolol, these models highlight the utility of reserpine in creating conditions to study neurotransmitter systems that penbutolol is known to interact with, such as the serotonergic system.

Investigations into Intrinsic Sympathomimetic Activity (ISA) in Animal Models

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a β-blocker to act as a partial agonist at β-adrenergic receptors, causing a mild stimulatory effect. drugbank.comwikipedia.org The (S)-(-)-isomer of penbutolol is the enantiomer that exhibits this intrinsic sympathomimetic activity. mdpi.com